

Application Note: Quantification of Fezolinetant in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: **Fezolinetant**

Cat. No.: **B607441**

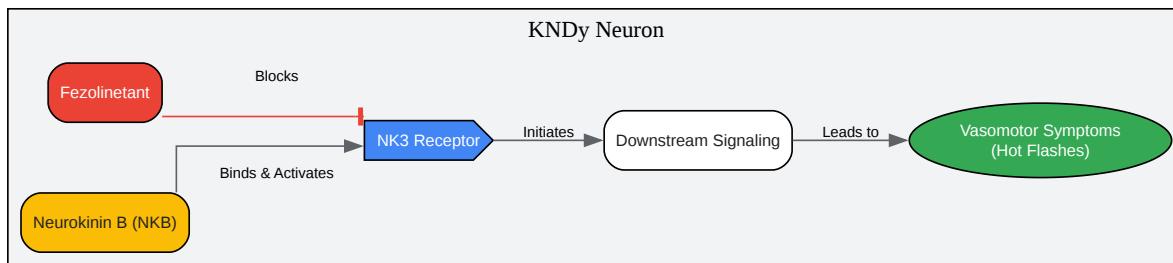
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Introduction

Fezolinetant is a non-hormonal, selective neurokinin 3 (NK3) receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms associated with menopause.^[1] By blocking the binding of neurokinin B (NKB) to the kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, **fezolinetant** modulates neuronal activity in the thermoregulatory center.^[1] Accurate and precise quantification of **fezolinetant** in plasma is crucial for pharmacokinetic studies, dose-finding, and overall clinical development.^[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **fezolinetant** in human plasma. The method described herein is suitable for high-throughput analysis in a clinical research setting.

Signaling Pathway of **Fezolinetant**

Fezolinetant exerts its therapeutic effect by antagonizing the NK3 receptor on KNDy neurons. In menopausal women, altered hormonal signaling leads to dysregulation of these neurons, contributing to vasomotor symptoms. NKB, a neuropeptide, stimulates KNDy neurons through the NK3 receptor. **Fezolinetant** competitively blocks this interaction, thereby reducing the downstream signaling cascade that leads to heat dissipation and hot flashes.



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Caption: Signaling pathway of **fezolinetant** at the NK3 receptor on KNDy neurons.

Experimental Protocols

1. Sample Preparation

Two primary methods for plasma sample preparation have been validated for **fezolinetant** analysis: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).[1]

1.1. Solid-Phase Extraction (SPE) Protocol

SPE is a robust method that provides excellent sample cleanup, minimizing matrix effects.

- Materials:

- Human plasma (lithium heparin anticoagulant)
- Fezolinetant** certified reference standard
- Internal Standard (IS): e.g., ES246567 (a structural analog of **fezolinetant**)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)

- Water (HPLC grade)
- Formic acid
- SPE cartridges (e.g., Oasis HLB)
- Procedure:
 - To 50 µL of human plasma, add 50 µL of internal standard working solution.
 - Vortex mix for 10 seconds.
 - Pre-condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
 - Load the plasma mixture onto the SPE cartridges.
 - Wash the cartridges with 1 mL of 5% methanol in water.
 - Elute **fezolinetant** and the internal standard with 1 mL of methanol.
 - Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of the mobile phase.
 - Inject into the LC-MS/MS system.

1.2. Protein Precipitation (PPT) Protocol

PPT is a faster, simpler method suitable for high-throughput screening.

- Materials:
 - Human plasma (lithium heparin anticoagulant)
 - **Fezolinetant** certified reference standard
 - Internal Standard (IS)
 - Acetonitrile (containing 0.1% formic acid)

- Procedure:

- To 50 µL of human plasma, add 150 µL of cold acetonitrile containing the internal standard.
- Vortex mix vigorously for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or 96-well plate.
- Evaporate to dryness and reconstitute as in the SPE protocol, or directly inject a portion of the supernatant.

2. LC-MS/MS Analysis

- Instrumentation:

- UHPLC system coupled with a triple quadrupole mass spectrometer.

- Liquid Chromatography Conditions:

- Column: Phenylhexyl or C18 column (e.g., Phenomenex Kinetex C18)[1][2]
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid[2]
- Flow Rate: 0.4 - 0.6 mL/min
- Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

- Injection Volume: 5-10 µL

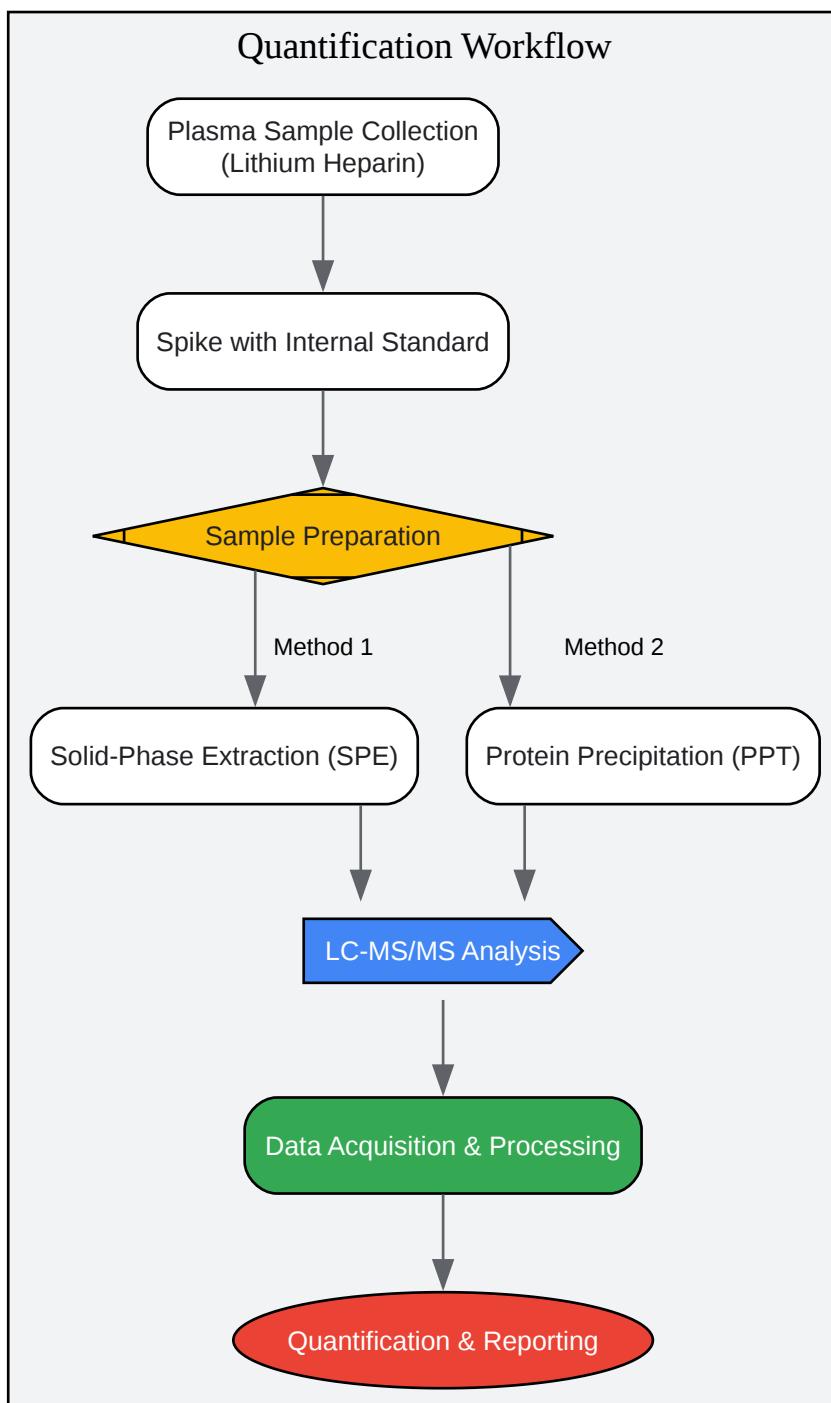
- Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Multiple Reaction Monitoring (MRM) Transitions:
 - **Fezolinetant**: 359.0 → 123.0 m/z
 - Internal Standard (ES246567): 406.0 → 123.0 m/z
- Collision Energy and other MS parameters: Optimized for maximum signal intensity for each transition.

Experimental Workflow

The overall experimental workflow for the quantification of **fezolinetant** in plasma is depicted below.



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Caption: Experimental workflow for **fezolinetant** quantification in plasma.

Quantitative Data Summary

The LC-MS/MS method for **fezolinetant** has been validated according to regulatory guidelines.

[1] A summary of the key validation parameters is provided in the table below.

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Intra-day Accuracy (%Bias)	\pm 15%
Inter-day Accuracy (%Bias)	\pm 15%
Recovery	Consistent and reproducible
Matrix Effect	Minimal to none observed

Note: The specific values for precision, accuracy, and recovery can vary slightly between different validated methods and laboratories, but should fall within the generally accepted limits for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **fezolinetant** in human plasma. Both SPE and PPT sample preparation methods have proven to be effective, offering flexibility based on the required throughput and desired level of sample cleanup. This method is well-suited for supporting clinical trials and pharmacokinetic studies of **fezolinetant**.

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